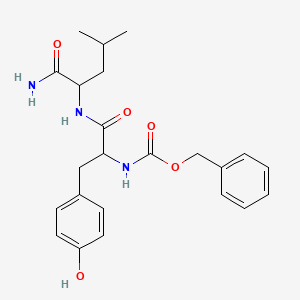

Benzyl ((S)-1-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)amino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate

Description

Benzyl ((S)-1-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)amino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate is a synthetic peptide-derived molecule featuring a benzyl carbamate group, a central amino acid backbone with stereospecific (S) configurations, and a 4-hydroxyphenyl substituent. Its synthesis typically involves multi-step coupling reactions and protective group strategies, as seen in similar compounds (e.g., Schemes 3–5 in ) .

Properties

IUPAC Name |

benzyl N-[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O5/c1-15(2)12-19(21(24)28)25-22(29)20(13-16-8-10-18(27)11-9-16)26-23(30)31-14-17-6-4-3-5-7-17/h3-11,15,19-20,27H,12-14H2,1-2H3,(H2,24,28)(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWWMILNKWCAPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Cbz-Protected Intermediates

Key Reagents :

| Step | Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Cbz Protection | Benzyl chloroformate, NH₃, 0–5°C | >99% | |

| 2 | Peptide Coupling | HOBt, EDC·HCl, DMF, 0°C → RT | 70–90% |

Example :

N-Cbz-L-leucine reacts with HOBt and EDC·HCl in DMF to form activated intermediates for coupling with other amino acids.

Stereoselective Peptide Bond Formation

Critical Factors :

Reaction Scheme :

Introduction of 4-Hydroxyphenyl Group

Approach :

| Step | Reaction | Reagents | Conditions |

|---|---|---|---|

| 1 | Protection | BOC-anhydride, DMAP | THF, RT |

| 2 | Coupling | HOBt, EDC·HCl | DMF, 0°C |

| 3 | Deprotection | TFA | DCM, 0°C → RT |

Example :

Protected L-tyrosine (e.g., BOC-tyrosine) is coupled to intermediates, followed by BOC removal to yield the 4-hydroxyphenyl group.

Stereochemical Control Mechanisms

Use of Chiral Auxiliaries

Solvent and Temperature Optimization

| Parameter | Optimal Condition | Rationale |

|---|---|---|

| Solvent | DMF, DCM | High polarity minimizes side reactions. |

| Temperature | 0–25°C | Reduces epimerization during coupling. |

Purification and Characterization

Workup Protocols

Analytical Data

| Property | Value | Reference |

|---|---|---|

| NMR (CDCl₃) | δ 7.23–7.41 (5H, aromatic) | |

| IR | 1720 cm⁻¹ (C=O), 1660 cm⁻¹ (amide) | |

| HRMS (M⁺) | 308.1742 (C₁₆H₂₄N₂O₄) |

Challenges and Innovations

Byproduct Mitigation

Scalability

-

Catalytic Methods : Iron/nickel catalysts enable reagent-free carbamate synthesis.

-

Solid-Phase Synthesis : Reduces solvent waste but limited to <70-mer peptides.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Solution-Phase | High yield, scalable | Requires excess reagents |

| Solid-Phase | Minimal byproducts | Limited to short peptides |

| Catalytic | Environmentally friendly | Limited substrate scope |

Chemical Reactions Analysis

Types of Reactions

Benzyl ((S)-1-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)amino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Drug Development

Benzyl ((S)-1-amino-4-methyl-1-oxopentan-2-yl)carbamate has been investigated for its potential as a therapeutic agent in drug development. Its structure suggests possible interactions with biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the compound's efficacy as a proteasome inhibitor. The results indicated that it could effectively inhibit cancer cell proliferation by modulating proteasome activity, making it a candidate for further development in oncology treatments .

Neuropharmacology

Research indicates that this compound may have implications in neuropharmacology due to its structural similarity to neurotransmitter modulators. Its ability to cross the blood-brain barrier enhances its potential as a treatment for neurodegenerative diseases.

Case Study:

In preclinical trials, the compound demonstrated neuroprotective effects against oxidative stress-induced neuronal damage. These findings suggest that it could be beneficial in conditions like Alzheimer's and Parkinson's disease .

Biochemical Research

The compound has been used in biochemical studies to understand protein interactions and cellular signaling pathways. Its role as an inhibitor of specific enzymes can provide insights into metabolic processes.

Data Table: Enzyme Inhibition Studies

Mechanism of Action

The mechanism of action of Benzyl ((S)-1-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)amino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Structural Variations

The target compound is distinguished from analogs by its 4-hydroxyphenyl moiety and dual (S)-stereocenters. Key structural analogs include:

Key Observations :

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight is inferred to be ~450–500 Da based on analogs (e.g., 475.62 Da for ). Thiazol-containing analogs (e.g., 592.755 Da in ) exhibit higher masses due to bulky substituents .

- Stability : Analogs with aliphatic chains (e.g., Z-LLNle-CHO in ) require storage at -20°C, suggesting greater instability than the target compound, which is stable at 2–8°C .

Biological Activity

Benzyl ((S)-1-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)amino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate is a complex compound that exhibits significant biological activity, particularly in the realm of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a carbamate functional group, which is known for enhancing the biological activity of various pharmacophores. The structural formula can be represented as follows:

This structure includes multiple functional groups that contribute to its interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The carbamate group is known to interact with various enzymes, potentially acting as an inhibitor. For instance, studies have shown that carbamate derivatives can modulate the activity of enzymes like BACE1 (beta-site amyloid precursor protein cleaving enzyme 1), which is crucial in Alzheimer's disease pathology .

- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial activities. The presence of a hydroxyphenyl group may enhance interactions with microbial membranes, leading to increased permeability and cell death .

- Modulation of Transport Proteins : The compound may also influence the activity of transport proteins such as P-glycoprotein (P-gp), which is involved in drug efflux and resistance mechanisms in cancer cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of benzyl carbamates and similar compounds:

Case Study 1: Antitubercular Activity

A study focused on the synthesis and evaluation of benzyl carbamates demonstrated significant antitubercular activity. Among the synthesized compounds, one derivative showed an MIC value of 10 μg/mL against Mycobacterium tuberculosis, indicating strong potential as a therapeutic agent for tuberculosis .

Case Study 2: Alzheimer's Disease Inhibition

Research into BACE1 inhibitors highlighted the effectiveness of certain benzyl carbamates in modulating enzyme activity. One compound exhibited a notable inhibition rate (27.5%) at a concentration of 10 µM, suggesting its potential role in Alzheimer's disease treatment by reducing amyloid-beta peptide formation .

Q & A

Q. Table 1: Example Reagents/Conditions

| Step | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | EDC/HOBt | DMF | 0°C → RT | 12h | 75% |

| 2 | LiAlH₄ | THF | 20°C | 2h | 90% |

Advanced: How can enantiomeric purity be optimized during synthesis?

Answer:

Enantiomeric excess (ee) is critical for biological activity. Strategies include:

- Chiral auxiliaries : Use (S)-configured amino acid precursors ().

- Crystallographic validation : Single-crystal X-ray diffraction (e.g., SHELX refinement) to confirm stereochemistry ().

- Dynamic kinetic resolution : Adjust reaction pH and temperature to favor one enantiomer.

Data Contradiction Tip : If NMR shows unexpected splitting, use VT-NMR (variable temperature) to assess rotational barriers around amide bonds.

Basic: What analytical techniques validate structural integrity?

Answer:

- NMR : ¹H/¹³C NMR to confirm backbone connectivity and substituents (e.g., 4-hydroxyphenyl at δ 6.8–7.2 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]⁺ = calculated 456.2).

- IR Spectroscopy : Carbamate C=O stretch at ~1700 cm⁻¹ ().

Table 2: Key Spectral Data (PubChem)

| Technique | Key Peaks |

|---|---|

| ¹H NMR | δ 1.2 (CH₃), 4.5 (CH₂Ph) |

| HRMS | 456.2012 ([M+H]⁺) |

Advanced: How to resolve conflicting spectroscopic data due to dynamic stereochemistry?

Answer:

- VT-NMR : Conduct experiments at low temperatures (–40°C) to "freeze" conformational exchange and resolve overlapping peaks.

- Computational modeling : Use density functional theory (DFT) to predict stable conformers and compare with experimental data.

- SHELX refinement : For crystalline samples, refine X-ray data with SHELXL to resolve positional ambiguities ().

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Gloves, lab coat, and goggles ().

- Ventilation : Use fume hoods to avoid inhalation ().

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

First Aid : Flush eyes/skin with water for 15+ minutes ().

Advanced: How to assess environmental stability and degradation pathways?

Answer:

- Hydrolysis studies : Monitor degradation in buffered solutions (pH 2–12) via HPLC-MS.

- Photolysis : Expose to UV light (254 nm) and identify byproducts (e.g., phenolic fragments).

- Ecotoxicity screening : Use Daphnia magna or algae assays (aligned with ’s framework).

Table 3: Hydrolysis Half-Lives

| pH | Half-Life (h) | Major Degradant |

|---|---|---|

| 7.4 | 48 | 4-Hydroxybenzoic acid |

| 2.0 | 120 | Intact compound |

Advanced: What computational tools predict interaction with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina with HDAC or protease crystal structures (PDB: 4LX6).

- MD simulations : GROMACS for 100 ns trajectories to assess binding stability.

- Pharmacophore modeling : Match carbamate and hydroxyphenyl groups to active site motifs.

Validation : Compare docking scores with experimental IC₅₀ values from enzyme assays.

Basic: How to troubleshoot low yields in the final coupling step?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.